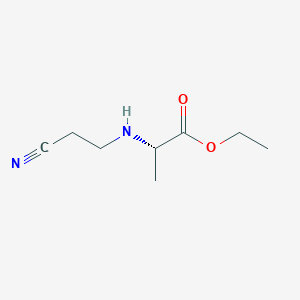
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is a derivative of alanine, which is a non-essential amino acid that is found in many proteins. L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a useful tool for researchers because of its ability to mimic the behavior of alanine in biological systems.
Mécanisme D'action
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is metabolized in the body by alanine transaminase. This enzyme transfers the amino group from L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to an alpha-keto acid, forming alanine and a new alpha-keto acid. This process is important for the metabolism of amino acids in the body and for the production of energy.
Effets Biochimiques Et Physiologiques
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of biochemical and physiological effects. It is a non-toxic compound that is easily metabolized in the body. It has been shown to increase the levels of alanine in the blood and tissues, which can have a number of effects on metabolism and energy production. It may also have an effect on the immune system, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other amino acid derivatives. However, there are some limitations to its use. It may not be suitable for all types of experiments, and researchers should be aware of its potential interactions with other compounds in their experimental systems.
Orientations Futures
There are a number of future directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)). One area of interest is its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties in some studies, and it may have other health benefits as well. Another area of interest is its use in the synthesis of new amino acid derivatives. Researchers are always looking for new ways to modify amino acids for use in a variety of applications, and L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) may be a useful starting point for this work.
Conclusion
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is a useful tool for scientific research. Its ability to mimic the behavior of alanine in biological systems makes it a valuable substrate for studying the metabolism of amino acids. It has a number of biochemical and physiological effects, and it may have potential as a therapeutic agent. While there are some limitations to its use, researchers continue to explore new directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)).
Méthodes De Synthèse
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) can be synthesized using a variety of methods. One common method involves the reaction of alanine with ethyl cyanoacetate in the presence of a base such as sodium hydroxide. This reaction produces L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) along with sodium ethoxide as a byproduct. Other methods involve the use of different reagents or solvents, but the basic reaction mechanism is the same.
Applications De Recherche Scientifique
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is used in a wide range of scientific research applications. One common use is as a substrate for alanine transaminase, an enzyme that is involved in the metabolism of amino acids. Researchers use L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to study the kinetics and mechanism of this enzyme. It is also used as a precursor for the synthesis of other amino acid derivatives.
Propriétés
Numéro CAS |
128427-24-7 |
|---|---|
Nom du produit |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl (2S)-2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)7(2)10-6-4-5-9/h7,10H,3-4,6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
QJERSMYDZNFZDK-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)NCCC#N |
SMILES |
CCOC(=O)C(C)NCCC#N |
SMILES canonique |
CCOC(=O)C(C)NCCC#N |
Synonymes |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



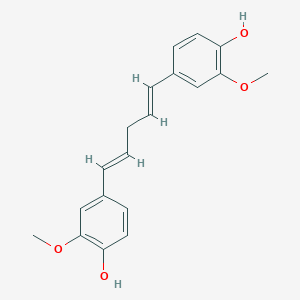
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
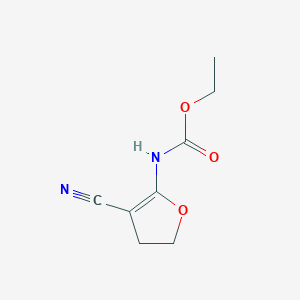
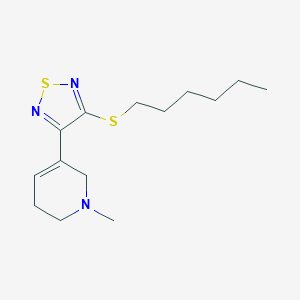



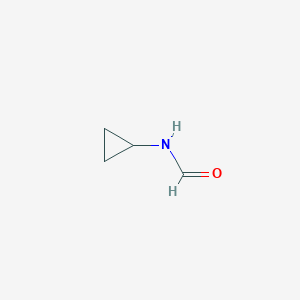
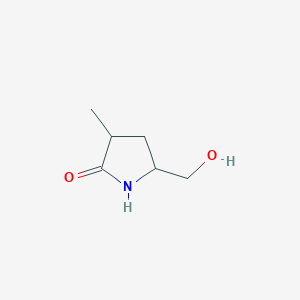
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
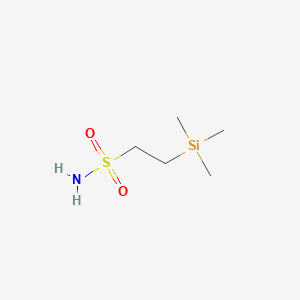
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)
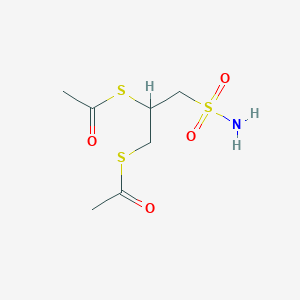
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)